{5-[(Methylamino)methyl]furan-2-yl}methanol
Description
“{5-[(Methylamino)methyl]furan-2-yl}methanol” is a chemical compound with the molecular formula C7H11NO2. It has a molecular weight of 141.17 g/mol. The IUPAC name for this compound is [5-(methylaminomethyl)furan-2-yl]methanol .
Synthesis Analysis
There is a reported method for the oxidation of [5-(hydroxymethyl)furan-2-yl]methanol to FDCA, a reaction involving four consecutive oxidations . This reaction can be performed with high yield at ambient temperature and pressure .Molecular Structure Analysis
The InChI code for “{5-[(Methylamino)methyl]furan-2-yl}methanol” is 1S/C7H11NO2/c1-8-4-6-2-3-7(5-9)10-6/h2-3,8-9H,4-5H2,1H3 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis
The compound can undergo a series of oxidation reactions. For instance, [5-(hydroxymethyl)furan-2-yl]methanol can be oxidized to FDCA in a reaction involving four consecutive oxidations . This bio-orthogonal ligation, which proceeds under physiological conditions, does not require any stimulus or trigger .Physical And Chemical Properties Analysis
The compound is a solid . The exact values for its density, boiling point, and melting point are not available in the current literature.properties
IUPAC Name |
[5-(methylaminomethyl)furan-2-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-8-4-6-2-3-7(5-9)10-6/h2-3,8-9H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNROOCMHXMKDGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(O1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60562876 | |
Record name | {5-[(Methylamino)methyl]furan-2-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60562876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{5-[(Methylamino)methyl]furan-2-yl}methanol | |
CAS RN |
66357-60-6 | |
Record name | 5-[(Methylamino)methyl]-2-furanmethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66357-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {5-[(Methylamino)methyl]furan-2-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60562876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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